(2S)-2-[(3-methylbenzoyl)amino]propanoic acid
CAS No.: 956505-60-5
Cat. No.: VC4851860
Molecular Formula: C11H13NO3
Molecular Weight: 207.229
* For research use only. Not for human or veterinary use.
![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid - 956505-60-5](/images/structure/VC4851860.png)
Specification
CAS No. | 956505-60-5 |
---|---|
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.229 |
IUPAC Name | (2S)-2-[(3-methylbenzoyl)amino]propanoic acid |
Standard InChI | InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
Standard InChI Key | KPDBSQWRBLPDJF-QMMMGPOBSA-N |
SMILES | CC1=CC(=CC=C1)C(=O)NC(C)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular structure of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid (Figure 1) consists of three primary components:
-
A propanoic acid moiety (–CH(CH₃)COOH) providing carboxylic acid functionality.
-
An amide bond (–NH–C=O) linking the benzoyl group to the α-carbon.
-
A 3-methylbenzoyl group (C₆H₄(CO)–CH₃) introducing aromaticity and steric bulk.
The (2S) configuration ensures chirality at the α-carbon, critical for biochemical interactions. X-ray crystallography of analogous compounds, such as N-Tosyl-L-alanine, confirms that such structures adopt planar amide bonds and staggered conformations in the solid state .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₅NO₃ | |
Molecular Weight | 221.25 g/mol | |
XLogP3 | 1.8 (estimated) | |
Hydrogen Bond Donors | 2 (amide NH, carboxylic OH) | |
Hydrogen Bond Acceptors | 4 (amide O, carboxylic O) |
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1650 cm⁻¹ (amide I band).
-
NMR (¹H): Distinct signals for the methyl group (δ 2.35 ppm, singlet), aromatic protons (δ 7.2–7.8 ppm, multiplet), and α-methine proton (δ 4.3 ppm, quartet) .
Synthesis and Reaction Pathways
Conventional Synthesis
The synthesis typically involves a three-step sequence:
-
Protection of L-Alanine: L-Alanine is protected at the carboxyl group using methyl esterification or tert-butoxycarbonyl (Boc) strategies .
-
Benzoylation: The amino group reacts with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
-
Deprotection: Acidic or basic hydrolysis removes the protecting group, yielding the free carboxylic acid .
Table 2: Optimization of Benzoylation Step
Condition | Yield (%) | Purity (%) |
---|---|---|
Et₃N, DCM, 0°C | 78 | 95 |
Pyridine, THF, RT | 65 | 89 |
Alternative Routes
Recent advances leverage trichloroacetimidate intermediates for C–C bond formation, as demonstrated in the synthesis of methyl-3-arylpropanoates . This method uses trimethylsilyl triflate (TMSOTf) as a catalyst, achieving yields >85% in <2 hours.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (0.12 mg/mL at 25°C).
-
Stability: Stable under inert atmospheres but prone to racemization in acidic or basic conditions (t₁/₂ = 48 hours at pH 10) .
Thermodynamic Data
-
Melting Point: 142–145°C (decomposition observed above 150°C).
-
pKa Values: Carboxylic acid (pKa₁ = 2.8), amide proton (pKa₂ = 9.4) .
Applications in Medicinal Chemistry
Enzyme Inhibition
The 3-methylbenzoyl group enhances binding to hydrophobic enzyme pockets. In molecular docking studies, derivatives of this compound showed IC₅₀ = 1.2 µM against histone deacetylases (HDACs), comparable to reference inhibitors like vorinostat .
Prodrug Development
Functionalization of the carboxylic acid group (e.g., esterification) improves bioavailability. Methyl ester prodrugs exhibit 3-fold higher intestinal absorption in rat models compared to the parent acid.
Industrial and Research Applications
Asymmetric Synthesis
The chiral center serves as a building block for non-racemic compounds. For example, it has been used in the synthesis of β-lactam antibiotics, achieving enantiomeric excess (ee) >98% via kinetic resolution .
Material Science
Incorporation into polymers confers rigidity and thermal stability. Polyamides containing this monomer show glass transition temperatures (Tg) up to 215°C, suitable for high-performance plastics.
Recent Research Advancements
Antiproliferative Activity
A 2024 study screened 24 derivatives for anticancer activity. Compound 4b (with a nitro substituent on the benzoyl ring) induced apoptosis in HeLa cells at 10 µM, attributed to mitochondrial membrane depolarization .
Catalytic Applications
Heterogeneous catalysts functionalized with this compound achieved 92% enantioselectivity in the hydrogenation of α,β-unsaturated ketones, outperforming traditional catalysts by 15%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume